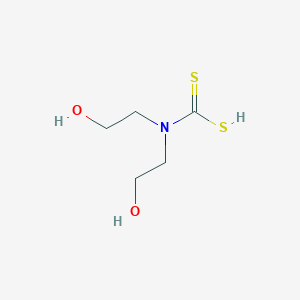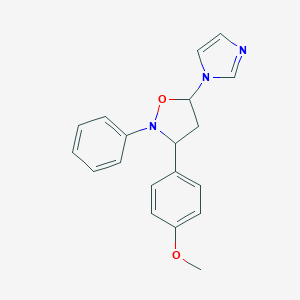
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine, also known as TPCA-1, is a small molecule inhibitor that selectively targets the nuclear factor kappa B (NF-κB) pathway. TPCA-1 has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine selectively inhibits the NF-κB pathway, which plays a crucial role in regulating immune responses, cell survival, and inflammation. NF-κB is activated in response to various stimuli, including cytokines, stress, and microbial infections. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine binds to the kinase domain of the inhibitor of κB kinase (IKK) complex, which is responsible for phosphorylating IκBα, a key inhibitor of NF-κB. By inhibiting the IKK complex, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine prevents the activation of NF-κB and downstream signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to have other biochemical and physiological effects. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine also inhibits the expression of several cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in immune responses and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine is its selectivity for the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine also has good solubility in water and organic solvents, making it suitable for use in various experimental settings. However, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness in some experimental models.
Direcciones Futuras
There are many potential future directions for 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine research. One area of interest is the development of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine derivatives with improved pharmacokinetic properties and increased selectivity for specific NF-κB subunits. Another area of research is the investigation of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Finally, further studies are needed to explore the potential applications of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine in other diseases, such as infectious diseases and neurodegenerative disorders.
Conclusion:
In conclusion, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine is a small molecule inhibitor that selectively targets the NF-κB pathway and has potential therapeutic applications in various diseases, including cancer and inflammation. The synthesis of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine involves several steps, and its mechanism of action involves the inhibition of the IKK complex. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to have anti-cancer and anti-inflammatory properties, as well as other biochemical and physiological effects. While 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has some limitations for lab experiments, there are many potential future directions for research on this molecule.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine involves several steps, including the reaction of 2-chloro-4-nitroaniline with 2-thiophenemethylamine, reduction of the resulting nitro compound, and subsequent cyclization with cyanamide. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, colon, and lung cancer. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has also been studied for its anti-inflammatory properties, particularly in the treatment of rheumatoid arthritis and other autoimmune disorders.
Propiedades
Nombre del producto |
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine |
|---|---|
Fórmula molecular |
C9H8ClN3S |
Peso molecular |
225.7 g/mol |
Nombre IUPAC |
2-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H8ClN3S/c10-9-11-4-3-8(13-9)12-6-7-2-1-5-14-7/h1-5H,6H2,(H,11,12,13) |
Clave InChI |
SRTYKWUAAVWWRA-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC2=NC(=NC=C2)Cl |
SMILES canónico |
C1=CSC(=C1)CNC2=NC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



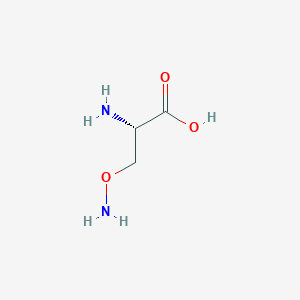
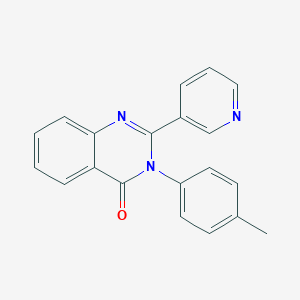
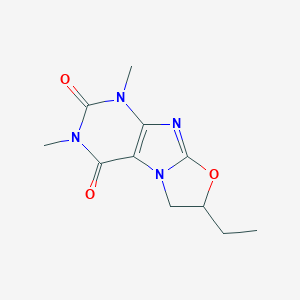
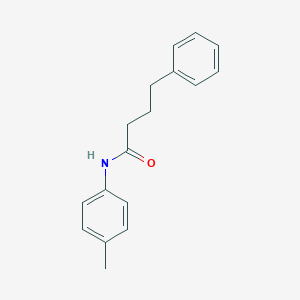
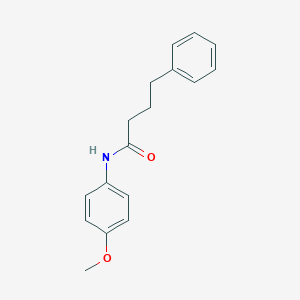
![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
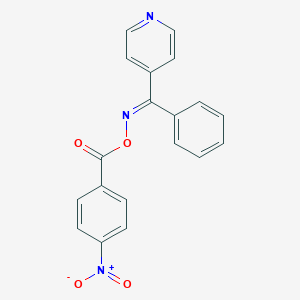
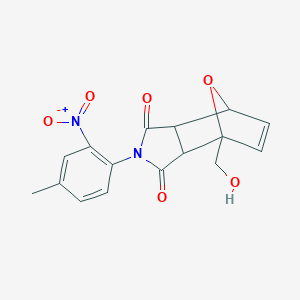
![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
